molecular formula C20H19NOS B11342429 3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11342429
M. Wt: 321.4 g/mol
InChI Key: MNQGKUSZPFVPIV-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group, a 4-methylphenyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride.

    Substitution Reaction: The 3-methylbenzoyl chloride is then reacted with 4-methylphenylamine in the presence of a base such as triethylamine to form N-(4-methylphenyl)-3-methylbenzamide.

    Thiophen-2-ylmethyl Substitution: Finally, the N-(4-methylphenyl)-3-methylbenzamide is reacted with thiophen-2-ylmethyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophen-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced derivatives, potentially leading to the formation of amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of all three substituents: the 3-methyl group, the 4-methylphenyl group, and the thiophen-2-ylmethyl group. This unique combination of substituents imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C20H19NOS

Molecular Weight

321.4 g/mol

IUPAC Name

3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H19NOS/c1-15-8-10-18(11-9-15)21(14-19-7-4-12-23-19)20(22)17-6-3-5-16(2)13-17/h3-13H,14H2,1-2H3

InChI Key

MNQGKUSZPFVPIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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